N,N-diallyl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with amides in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the amidation of the oxazole ring with N,N-bis(prop-2-en-1-yl)amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the N,N-bis(prop-2-en-1-yl) group.
5-Methyl-1,2-oxazole-4-carboxamide: Lacks the 2-chlorophenyl and N,N-bis(prop-2-en-1-yl) groups.
3-Phenyl-5-methyl-1,2-oxazole-4-carboxamide: Contains a phenyl group instead of a 2-chlorophenyl group.
Uniqueness
The presence of the 2-chlorophenyl and N,N-bis(prop-2-en-1-yl) groups in 3-(2-chlorophenyl)-5-methyl-N,N-bis(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide imparts unique chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-4-10-20(11-5-2)17(21)15-12(3)22-19-16(15)13-8-6-7-9-14(13)18/h4-9H,1-2,10-11H2,3H3 |
InChI Key |
ZPIOMMDPVLVXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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